4-tert-butyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a benzamide moiety, a thiadiazole ring, a triazole ring, and a tert-butyl group . These groups are common in medicinal chemistry and could imply potential biological activity.
Molecular Structure Analysis
The compound’s structure can be analyzed based on its IUPAC name. It contains a benzamide core, which is substituted at the 4-position with a tert-butyl group. Attached to the benzamide nitrogen is a thiadiazole ring, which is further substituted with a triazole ring .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The thiadiazole and triazole rings might undergo reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it likely has a high molecular weight due to its complexity. Its solubility would depend on the balance of polar (amide, thiadiazole, triazole) and nonpolar (tert-butyl, phenyl) groups .Mechanism of Action
Target of Action
The primary target of this compound is thought to be an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and plays a crucial role in the production and growth of blood cells .
Mode of Action
The compound is believed to work by blocking JAK2 . In certain conditions such as myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can potentially regulate the production and growth of blood cells .
Biochemical Pathways
The inhibition of JAK2 affects the JAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response. By blocking JAK2, the compound can disrupt this pathway, potentially leading to altered cell growth and immune response .
Result of Action
By blocking JAK2 and disrupting the JAK-STAT signaling pathway, the compound can potentially regulate the production and growth of blood cells . This could lead to changes in the cellular environment and potentially alleviate symptoms in conditions where JAK2 is overactivated .
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-[3-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS2/c1-14-19(26-28-29(14)17-7-6-8-18(13-17)31-5)20-24-22(32-27-20)25-21(30)15-9-11-16(12-10-15)23(2,3)4/h6-13H,1-5H3,(H,24,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLDKSACINNOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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